molecular formula C14H22O2 B12663911 Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate CAS No. 74787-52-3

Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate

Katalognummer: B12663911
CAS-Nummer: 74787-52-3
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: XHRRTMOBTBCZJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate is a chemical compound with the molecular formula C14H22O2 and a molecular weight of 222.32328 g/mol . . This compound is characterized by its unique structure, which includes a decahydro-1,4-methanonaphthalene core with a methyl group and an acetate ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate typically involves the esterification of 5-methyl-1,4-methanodecalin-5-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound .

Analyse Chemischer Reaktionen

Types of Reactions

Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate is unique due to its specific combination of a decahydro-1,4-methanonaphthalene core with a methyl group and an acetate ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

74787-52-3

Molekularformel

C14H22O2

Molekulargewicht

222.32 g/mol

IUPAC-Name

(3-methyl-3-tricyclo[6.2.1.02,7]undecanyl) acetate

InChI

InChI=1S/C14H22O2/c1-9(15)16-14(2)7-3-4-12-10-5-6-11(8-10)13(12)14/h10-13H,3-8H2,1-2H3

InChI-Schlüssel

XHRRTMOBTBCZJG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1(CCCC2C1C3CCC2C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.